molecular formula C14H23ClN2O2 B7640941 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride

5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride

Cat. No. B7640941
M. Wt: 286.80 g/mol
InChI Key: WDMOHHZNFJYTAS-UHFFFAOYSA-N
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Description

5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride, also known as EMD 386088, is a synthetic compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 involves the selective inhibition of the Nav1.7 sodium channel. This channel is expressed in sensory neurons and is involved in the transmission of pain signals. By blocking this channel, this compound 386088 reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
This compound 386088 has been shown to have a significant impact on the transmission of pain signals in animal models of neuropathic pain. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of this compound 386088.

Advantages and Limitations for Lab Experiments

5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 has several advantages for lab experiments, including its selectivity for the Nav1.7 sodium channel and its potential therapeutic applications. However, its moderate yield and complex synthesis method may limit its use in some experiments. Additionally, further studies are needed to fully understand its safety and efficacy in humans.

Future Directions

There are several future directions for research on 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088. One potential direction is the development of new pain medications based on its selective inhibition of the Nav1.7 sodium channel. Another direction is the exploration of its potential therapeutic applications in other conditions, such as epilepsy and depression. Additionally, further studies are needed to fully understand its safety and efficacy in humans and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound 386088 is a synthetic compound that has been widely studied for its potential therapeutic applications in the treatment of neuropathic pain. Its selective inhibition of the Nav1.7 sodium channel makes it a promising candidate for the development of new pain medications. Further research is needed to fully understand its biochemical and physiological effects, as well as its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 involves a multi-step process that includes the reaction of 5-ethyl-4-methylfuran-2-carboxylic acid with piperidine and formaldehyde to form the corresponding amide. The amide is then treated with hydrochloric acid to produce the hydrochloride salt of this compound 386088. The overall yield of this synthesis method is moderate and requires several purification steps.

Scientific Research Applications

5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropathic pain. It has been shown to selectively block the activity of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This selectivity makes it a promising candidate for the development of new pain medications.

properties

IUPAC Name

5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-3-12-10(2)7-13(18-12)14(17)16-9-11-5-4-6-15-8-11;/h7,11,15H,3-6,8-9H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMOHHZNFJYTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)NCC2CCCNC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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